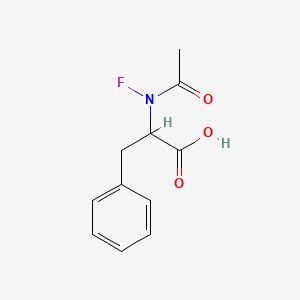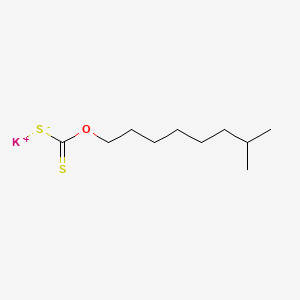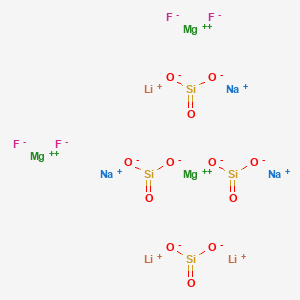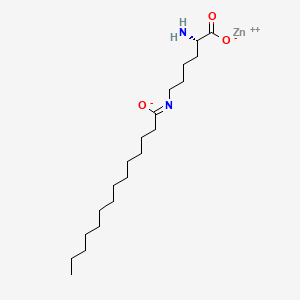
Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is a zinc salt of N6-(1-oxotetradecyl)-L-lysine This compound is characterized by its unique structure, where a zinc ion is coordinated with the lysine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate typically involves the reaction of N6-(1-oxotetradecyl)-L-lysine with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to coordination chemistry and the synthesis of novel zinc complexes.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and formulations for industrial applications.
Mechanism of Action
The mechanism of action of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate involves its interaction with molecular targets and pathways in biological systems. The zinc ion plays a crucial role in mediating these interactions, potentially leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N6-(1-oxotetradecyl)-L-lysine: The parent compound without the zinc ion.
Zinc(2+) N6-(1-oxotetradecyl)-D-lysinate: A similar compound with D-lysine instead of L-lysine.
Zinc(2+) N6-(1-oxotetradecyl)-L-ornithinate: A compound where lysine is replaced by ornithine.
Uniqueness
Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts specific properties and potential applications that are distinct from its analogs. The coordination of zinc with the lysine derivative enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
61745-60-6 |
|---|---|
Molecular Formula |
C20H38N2O3Zn |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
zinc;(2S)-2-amino-6-(1-oxidotetradecylideneamino)hexanoate |
InChI |
InChI=1S/C20H40N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);/q;+2/p-2/t18-;/m0./s1 |
InChI Key |
VSVLOWJYJCGNFJ-FERBBOLQSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



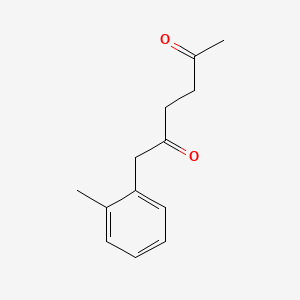
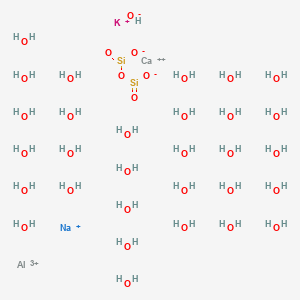
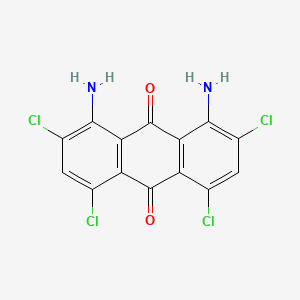
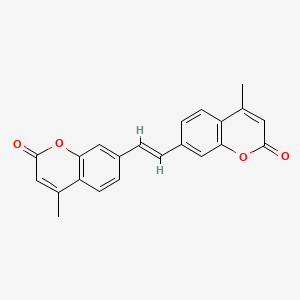
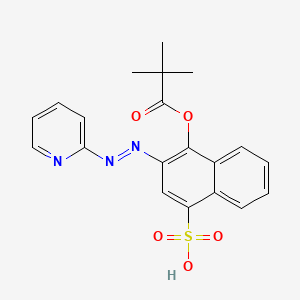
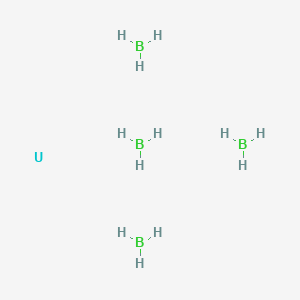
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
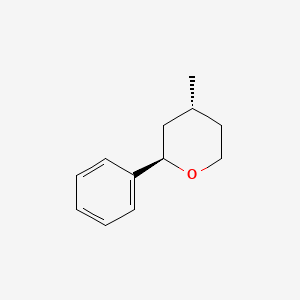
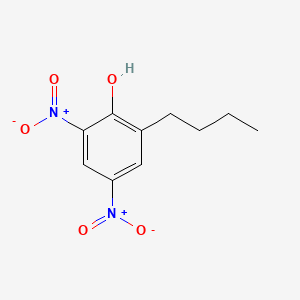
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
